3'-NH2-ddI
Description
Its chemical structure (C10H13N5O3, molecular weight 251.24 g/mol) features a 3'-amino substitution on the dideoxyribose moiety, distinguishing it from classical dideoxynucleosides like didanosine (ddI) . The compound exhibits moderate water solubility (50 mg/ml) and appears as an off-white to yellow powder . The amino group at the 3' position may influence its pharmacokinetic and pharmacodynamic properties, including cellular uptake, metabolic stability, and interaction with viral polymerases.
Properties
IUPAC Name |
9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWLAIBBKPETPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-2’,3’-dideoxyinosine typically involves the reduction of a nitro precursor. One common method is the reduction of 3’-nitro-2’,3’-dideoxyinosine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The reaction is carried out under mild conditions to prevent the degradation of the product .
Industrial Production Methods
Industrial production of 3’-Amino-2’,3’-dideoxyinosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3’-Amino-2’,3’-dideoxyinosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 3’-hydroxy-2’,3’-dideoxyinosine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: 3’-Hydroxy-2’,3’-dideoxyinosine.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
3’-Amino-2’,3’-dideoxyinosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for viral infections and cancer.
Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3’-Amino-2’,3’-dideoxyinosine involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of nucleic acids by terminating chain elongation. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets various molecular pathways, including DNA and RNA polymerases .
Comparison with Similar Compounds
Key Structural Differences :
| Compound | 3' Substituent | Base | Molecular Formula |
|---|---|---|---|
| 3'-NH2-ddI | Amino (-NH2) | Hypoxanthine | C10H13N5O3 |
| Didanosine (ddI) | Hydroxyl (-OH) | Hypoxanthine | C10H12N4O3 |
| Zalcitabine (ddC) | Hydroxyl (-OH) | Cytosine | C9H13N3O3 |
| Zidovudine (AZT) | Azido (-N3) | Thymine | C10H13N5O4 |
Pharmacological Properties
Antiviral Activity
Dideoxynucleosides inhibit viral reverse transcriptase (RT) by terminating DNA chain elongation. Comparative studies suggest:
Metabolism and Toxicity
- Didanosine (ddI): Rapidly deaminated to inactive metabolites, with dose-limiting pancreatitis and neuropathy.
- Zalcitabine (ddC) : High mitochondrial toxicity due to prolonged intracellular retention.
Research Findings and Challenges
Key Studies
- Synthetic Accessibility: 3'-NH2-ddI is synthesized via stereoselective amination of dideoxyinosine precursors, but yields remain lower than those of ddI .
- Resistance Profile : Preliminary data suggest that 3'-NH2-ddI retains activity against some ddI-resistant HIV strains, likely due to altered binding interactions with RT .
Data Limitations
Current literature lacks comprehensive in vivo pharmacokinetic or toxicity data for 3'-NH2-ddI. Most studies focus on structural characterization rather than clinical efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
